8-Benzylamino camp

描述

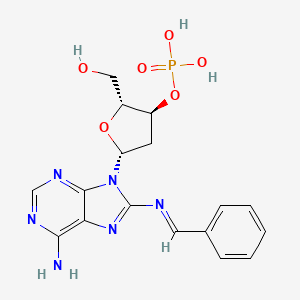

8-Benzylamino camp (systematic name pending IUPAC validation) is a synthetic compound featuring a benzylamino group attached to a cyclopentane (camp) backbone. Its synthesis often involves C–H functionalization strategies, such as those described in 8-aminoquinoline-directed C–H arylation, enabling precise substitution at the 8-position of the camp scaffold .

属性

CAS 编号 |

31319-90-1 |

|---|---|

分子式 |

C17H19N6O6P |

分子量 |

434.3 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-5-[6-amino-8-[(E)-benzylideneamino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C17H19N6O6P/c18-15-14-16(21-9-20-15)23(17(22-14)19-7-10-4-2-1-3-5-10)13-6-11(12(8-24)28-13)29-30(25,26)27/h1-5,7,9,11-13,24H,6,8H2,(H2,18,20,21)(H2,25,26,27)/b19-7+/t11-,12+,13+/m0/s1 |

InChI 键 |

HDTLQFZHJBMVPP-HPNSUZEISA-N |

SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=CC4=CC=CC=C4)N)CO)OP(=O)(O)O |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2/N=C/C4=CC=CC=C4)N)CO)OP(=O)(O)O |

规范 SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=CC4=CC=CC=C4)N)CO)OP(=O)(O)O |

同义词 |

8-(phenylmethyl)amino-cyclic adenosine monophosphate 8-(phenylmethyl)amino-cyclic AMP 8-benzylamino cAMP 8-benzylamino-cyclic AMP |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

8-Phenyltheophyllin (CAS: 132): A theophylline derivative with a phenyl group at the 8-position. It acts as a non-selective adenosine receptor antagonist, with demonstrated affinity for A₁ and A₂ₐ receptors.

8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (CAS: 612065-29-9): Features a benzenesulfonyl group and pyridinylamino substituents, highlighting the role of aromatic moieties in enhancing binding specificity .

8-Aminoquinoline Derivatives: Used as directing groups in C–H activation, these compounds share synthetic pathways with 8-Benzylamino camp, emphasizing the versatility of 8-position modifications for functionalization .

Functional Divergences:

- Receptor Selectivity: Unlike 8-phenyltheophyllin, which primarily targets adenosine receptors, this compound’s bicyclic structure may favor kinase inhibition, as seen in related camp derivatives.

- Synthetic Accessibility: The benzylamino group in this compound allows for milder transamidation reactions compared to benzenesulfonyl derivatives, which require harsher sulfonylation conditions .

Comparative Data Table

Pharmacological Insights:

- While direct activity data for this compound is scarce, its structural cousin, 7-Benzyl-8-phenyltheophyllin (CAS: 133), shows enhanced blood-brain barrier penetration due to the benzyl group’s lipophilicity .

- Comparative studies suggest that 8-position benzylation generally improves metabolic stability over smaller alkyl substituents (e.g., methyl or ethyl groups) .

常见问题

Q. How should researchers structure a literature review to identify gaps in this compound applications?

- Methodological Answer :

- Systematic Search : Use Boolean operators (e.g., "this compound" AND "cell signaling") in databases like PubMed/Scopus, filtering by publication date (last 5 years).

- Gap Analysis : Tabulate studied vs. understudied pathways (e.g., cAMP-EPAC vs. cAMP-PKA) to prioritize future work .

Data Management and Reporting

- Supporting Information : Include raw chromatograms, spectral data, and statistical code in supplementary files, adhering to journal guidelines for reproducibility .

- Conflict Resolution : Address contradictory findings by detailing experimental conditions in a comparative table (e.g., pH, temperature, assay type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。